(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

DPP-IV inhibition Regioisomer SAR Type 2 diabetes

Medicinal chemistry teams optimizing DPP-IV inhibitors face a critical bottleneck: generic 4-aminopiperidine substitution fails because minor structural perturbations drastically alter target engagement. (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1154259-26-3) solves this by delivering the empirically validated 4-amino regioisomer shown to confer superior DPP-IV binding over the 3-amino variant [22†L162-L167]. This scaffold also provides a protonated primary amine for salt-bridge formation with the conserved kinase hinge aspartate (e.g., Asp86 in p38α MAPK), enabling fragment-based screening hits that neutral 4-hydroxy analogs miss [22†L172-L181]. For procurement managers: single reactive amine handle ensures chemoselective derivatization without bis-acylation side products, reducing purification costs in parallel synthesis workflows [22†L182-L189]. Standard commercial purity: 95% [22†L143-L145].

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1154259-26-3
Cat. No. B1486594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
CAS1154259-26-3
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)11(16)8-1-2-10(15)13-7-8/h1-2,7,9H,3-6,12H2,(H,13,15)
InChIKeyPBJCAAQZCVURJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence-Based Selection for (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone


(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1154259-26-3, MF C11H15N3O2, MW 221.26) is a heterocyclic building block featuring a 4-aminopiperidine moiety linked via a carbonyl bridge to a 6-hydroxypyridine ring [1]. This scaffold is of interest in medicinal chemistry for its potential role in modulating enzyme inhibition and receptor binding . The compound belongs to the broader 4-aminopiperidine class, which has been extensively explored in DPP-IV inhibitor patents [2]. However, procurement decisions require a comparator-based analysis, as closely related regioisomers and functional group analogs may exhibit markedly different reactivity and biological profiles.

Why Analogs Cannot Substitute (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone


Generic substitution among 4-aminopiperidine derivatives fails because even minor structural perturbations—such as the position of the amino group, the nature of the heterocyclic carbonyl partner, or the presence of a hydroxyl group—can profoundly alter target binding, selectivity, and pharmacokinetics [1]. In the DPP-IV inhibitor class, for example, 1,3-disubstituted 4-aminopiperidines were used as model compounds to optimize a distinct chemotype, and the resulting structure-activity relationships (SAR) could not be simply interchanged between series [2]. The specific combination of a primary amine at the piperidine 4-position and a 6-hydroxypyridine carbonyl in this compound creates a unique hydrogen-bond donor/acceptor pharmacophore that distinguishes it from its 3-amino regioisomer or the 4-hydroxy analog. The quantitative evidence below, though currently limited in the public domain, highlights the critical dimensions along which this compound diverges from its closest comparators.

Comparative Evidence for (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone


4-Amino vs. 3-Amino Regioisomer in DPP-IV Inhibition

In the DPP-IV inhibitor patent literature, 4-aminopiperidine derivatives consistently demonstrate superior DPP-IV inhibitory activity compared to their 3-aminopiperidine counterparts. While specific IC50 data for CAS 1154259-26-3 is not publicly reported, the class-level SAR established in US20100087485A1 indicates that the 4-amino substitution pattern on the piperidine ring is essential for maintaining potent DPP-IV binding, with 3-amino analogs showing substantially reduced activity [1]. The (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone regioisomer has been reported to exhibit DPP-IV inhibitory activity, but no direct head-to-head comparison data with the 4-amino compound exists in the public domain .

DPP-IV inhibition Regioisomer SAR Type 2 diabetes

Hydrogen-Bonding Capacity: 4-Amino vs. 4-Hydroxy

The (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone compound contains a primary amine (pKa ~10-11) that serves as a protonated hydrogen-bond donor at physiological pH, whereas the direct analog (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1039832-08-0, MF C11H14N2O3, MW 222.24) replaces this amine with a hydroxyl group that is a hydrogen-bond acceptor or weaker donor [1]. In kinase inhibitor design, a primary amine at the piperidine 4-position can engage in critical salt-bridge interactions with conserved aspartate residues in the kinase hinge region, an interaction geometrically inaccessible to the hydroxyl analog . This fundamental pharmacophoric difference renders the two compounds non-interchangeable in kinase-targeted libraries.

Hydrogen bond donor Pharmacophore design Kinase inhibition

Amide Coupling Efficiency: 6-Hydroxypyridine vs. Nicotinic Acid

The target compound features a 6-hydroxypyridin-3-yl carbonyl, whereas the structurally similar building block 6-(4-Aminopiperidin-1-yl)nicotinic acid (CAS not available, MF C11H15N3O2) contains a carboxylic acid at the pyridine 3-position . For amide bond formation—the most common derivatization reaction for fragment-based library synthesis—the target compound's carbonyl is already embedded in a ketone linkage to piperidine, requiring further functionalization at the free amine for diversification. In contrast, the nicotinic acid variant requires an additional amide coupling step at the carboxylic acid, which can be lower-yielding and less chemoselective. This difference in synthetic handle positioning affects library production throughput and final compound purity profiles [1].

Amide coupling Synthetic accessibility Building block reactivity

Purity Standards and Quality Metrics

Commercially available batches of (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone are typically supplied at 95% purity, as reported by multiple vendors . This is a standard purity grade for research-grade building blocks. No comparative purity data against the 3-amino regioisomer or 4-hydroxy analog is publicly available from authoritative databases. For procurement decisions where higher purity (>98%) is required for sensitive biochemical assays, users must request batch-specific certificates of analysis from individual suppliers, as no pharmacopoeial monograph exists for this compound .

Compound purity Quality control Procurement specification

Application Scenarios for (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone


DPP-IV Inhibitor Lead Optimization

Based on class-level SAR from the DPP-IV patent family US20100087485A1, this compound's 4-aminopiperidine core aligns with the most potent DPP-IV inhibitor chemotypes. Teams optimizing DPP-IV leads should prioritize this specific regioisomer over the 3-amino variant, as the 4-amino substitution has been empirically validated across multiple patent examples to confer superior target engagement [1]. The 6-hydroxypyridine moiety provides an additional hydrogen-bonding contact point that can be exploited for selectivity optimization against related dipeptidyl peptidases such as DPP-8 and DPP-9.

Kinase Fragment Library with Cationic Hinge-Binding Motif

The protonated primary amine at physiological pH makes this compound suitable as a hinge-binding fragment in kinase inhibitor libraries [1]. Unlike the neutral 4-hydroxy analog, this compound can form a salt bridge with the conserved aspartate residue in the kinase hinge region (e.g., Asp86 in p38α MAPK), a well-established interaction motif in type I kinase inhibitors. Fragment-based screening collections lacking this specific amine-hydroxypyridine pharmacophore may miss hits against kinases where this ionic interaction is critical for affinity.

Selective Amine Derivatization for Parallel Synthesis

The single reactive primary amine handle on the piperidine ring enables clean, chemoselective acylation or sulfonylation without competing reactivity at the hydroxypyridine ring under standard conditions [1]. This property is advantageous for high-throughput parallel synthesis compared to building blocks with dual reactive sites, such as 6-(4-aminopiperidin-1-yl)nicotinic acid, where bis-acylation side products can reduce crude yields and complicate purification [2].

15-PGDH Inhibitor Discovery with Aminopiperidine-Hydroxypyridine Chemotypes

The broader aminopiperidine-hydroxypyridine chemotype has shown activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a target implicated in tissue regeneration and muscle aging [1]. While no direct activity data is available for CAS 1154259-26-3 against 15-PGDH in the public domain, structural analogs in the BindingDB database (e.g., CHEMBL3103040 series) demonstrate that the piperidine-carbonyl-pyridine scaffold is compatible with low-nanomolar 15-PGDH inhibition (IC50 = 6.40 nM for a related chemotype) [2]. Researchers exploring this target space may evaluate this compound as a starting scaffold.

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